7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride 7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955554-99-0
VCID: VC7122094
InChI: InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14;/h1-3,9,12H,4-5H2,(H,13,14);1H
SMILES: C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O.Cl
Molecular Formula: C10H11Cl2NO2
Molecular Weight: 248.1

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride

CAS No.: 1955554-99-0

Cat. No.: VC7122094

Molecular Formula: C10H11Cl2NO2

Molecular Weight: 248.1

* For research use only. Not for human or veterinary use.

7-Chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride - 1955554-99-0

Specification

CAS No. 1955554-99-0
Molecular Formula C10H11Cl2NO2
Molecular Weight 248.1
IUPAC Name 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H10ClNO2.ClH/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14;/h1-3,9,12H,4-5H2,(H,13,14);1H
Standard InChI Key COJWAIIIPKODAL-UHFFFAOYSA-N
SMILES C1C(C2=C(CN1)C=C(C=C2)Cl)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a partially saturated isoquinoline core with strategic functionalization:

  • Tetrahydroisoquinoline backbone: The six-membered aromatic ring is hydrogenated at positions 1, 2, 3, and 4, conferring both planar and non-planar regions.

  • Substituents: A chlorine atom at the 7-position enhances electrophilic reactivity, while the carboxylic acid group at the 4-position introduces hydrogen-bonding capability and acidity (pKa2.5\text{pKa} \approx 2.5) .

  • Hydrochloride salt formation: The protonation of the tertiary amine enhances solubility in polar solvents like water and ethanol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H11Cl2NO2\text{C}_{10}\text{H}_{11}\text{Cl}_2\text{NO}_2
Molecular Weight248.10 g/mol
CAS Number1955554-99-0
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, ethanol, DMSO

Synthesis and Characterization

Synthetic Pathways

The synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride typically involves multistep reactions:

  • Isoquinoline derivatization: Starting from isoquinoline, chlorination at the 7-position is achieved using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5 under anhydrous conditions.

  • Hydrogenation: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the 1,2,3,4-positions to form the tetrahydroisoquinoline intermediate.

  • Carboxylic acid introduction: Hydrolysis of a nitrile or ester group at the 4-position yields the carboxylic acid functionality.

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving stability and crystallinity .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80–100°C (chlorination step)Maximizes Cl substitution
Catalyst Loading5% Pd-C (hydrogenation)Reduces side products
SolventEthanol/water (9:1)Enhances solubility

Characterization relies on NMR spectroscopy (confirming Cl and COOH positions) and HPLC (purity >98%) .

Functional Applications in Research

Pharmaceutical Intermediates

The compound’s rigid scaffold and dual functional groups make it a versatile building block:

  • Neurological agents: Structural analogs inhibit monoamine oxidases (MAOs), showing potential in treating depression and Parkinson’s disease .

  • Antimicrobials: Chlorine substitution enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

Biochemical Probes

  • Neurotransmitter studies: The tetrahydroisoquinoline moiety mimics natural alkaloids, enabling research into dopamine and serotonin receptor interactions .

  • Enzyme inhibition assays: Carboxylic acid group facilitates covalent binding to catalytic sites of proteases.

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles (2025 study) improved bioavailability by 40% in murine models, highlighting its potential in sustained-release formulations.

Green Synthesis Initiatives

Microwave-assisted synthesis (2024) reduced reaction time from 12 hours to 45 minutes, achieving 92% yield with minimal waste .

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